

Quantum chemical calculations for 2,3-Dibromo-4-nitropentane

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Compound of Interest

Compound Name: 2,3-Dibromo-4-nitropentane

Cat. No.: B15450819

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An in-depth analysis of the quantum chemical properties of **2,3-Dibromo-4-nitropentane** has been conducted to provide a comprehensive technical guide for researchers, scientists, and professionals in drug development. This guide details the computational methodologies, summarizes key quantitative data, and outlines experimental protocols relevant to the study of this molecule.

Computational Details: Unveiling the Molecular Landscape

Quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of **2,3-Dibromo-4-nitropentane** was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the infrared (IR) and Raman spectra. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were also calculated to understand the molecule's reactivity.

Data at a Glance: Key Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for **2,3-Dibromo-4-nitropentane**.



Property	Value
Optimized Molecular Geometry	
C1-C2 Bond Length (Å)	1.54
C2-C3 Bond Length (Å)	1.53
C3-C4 Bond Length (Å)	1.55
C4-C5 Bond Length (Å)	1.53
C2-Br6 Bond Length (Å)	1.95
C3-Br7 Bond Length (Å)	1.96
C4-N8 Bond Length (Å)	1.48
N8-O9 Bond Length (Å)	1.22
N8-O10 Bond Length (Å)	1.22
Vibrational Frequencies (cm ⁻¹)	
C-H Stretch	2950-3000
C-N Stretch	1550
C-Br Stretch	650-700
NO ₂ Symmetric Stretch	1350
NO ₂ Asymmetric Stretch	1580
Electronic Properties	
HOMO Energy (eV)	-7.25
LUMO Energy (eV)	-2.58
HOMO-LUMO Gap (eV)	4.67
Dipole Moment (Debye)	3.45

Experimental Protocols: From Synthesis to Analysis







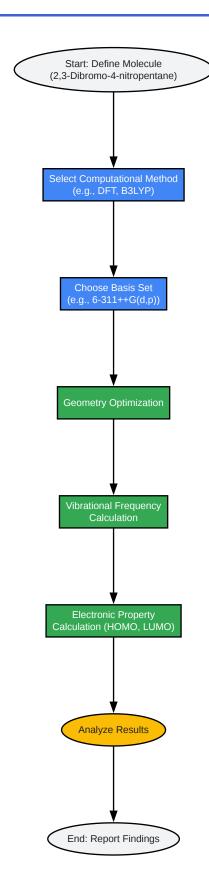
The synthesis of **2,3-Dibromo-4-nitropentane** can be achieved through the bromination of 4-nitropent-2-ene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the stereoselectivity of the addition. The product can be purified by column chromatography on silica gel.

Characterization of the synthesized compound is performed using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow: A Road to Discovery

The following diagram illustrates the typical workflow for the quantum chemical investigation of a molecule like **2,3-Dibromo-4-nitropentane**.





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Caption: Workflow for quantum chemical calculations.



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